molecular formula C18H14ClN5OS2 B4538740 2-[(4-chlorobenzyl)thio]-5-[(pyridin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-[(4-chlorobenzyl)thio]-5-[(pyridin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4538740
M. Wt: 415.9 g/mol
InChI Key: YJGZCHDOXVLCIR-UHFFFAOYSA-N
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Description

The compound 2-[(4-chlorobenzyl)thio]-5-[(pyridin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one belongs to the triazolopyrimidinone class, a scaffold widely explored in medicinal chemistry due to its versatility in drug design. Its structure features a triazolo[1,5-a]pyrimidin-7(4H)-one core substituted at positions 2 and 5 with a 4-chlorobenzylthio group and a pyridin-2-ylthiomethyl group, respectively. While direct pharmacological data for this compound are unavailable, analogs like S1-TP, S2-TP, and S3-TP () demonstrate the therapeutic relevance of triazolopyrimidinones, particularly in electrochemical studies linked to drug candidate evaluation .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(pyridin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS2/c19-13-6-4-12(5-7-13)10-27-18-22-17-21-14(9-16(25)24(17)23-18)11-26-15-3-1-2-8-20-15/h1-9H,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGZCHDOXVLCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC(=O)N3C(=N2)N=C(N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)thio]-5-[(pyridin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include chlorobenzyl chloride, pyridine-2-thiol, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)thio]-5-[(pyridin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-5-[(pyridin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-5-[(pyridin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The table below summarizes key structural analogs and their substituents, synthesis yields, and properties:

Compound Name/ID Substituents (Position 2 / Position 5) Key Properties/Findings Reference
Target Compound 4-chlorobenzylthio / pyridin-2-ylthiomethyl Potential enhanced solubility/binding
D2-3b () 4-ethylbenzylthio / benzylaminomethyl Synthesis yield: 28%; alkyl chain variation
S1-TP () 4-methoxyphenyl / chloromethyl Electrochemically active; redox potentials
898922-78-6 () 4-chlorobenzylthio / methyl Structural analog; simpler substituent
MK59 () tert-butyl / phenyl Pyrazolo core; divergent biological targets
7-amino-2-(4-chlorophenyl)... () 4-chlorophenyl / 7-amino Amino group enhances H-bonding potential
Key Observations:

Substituent Effects on Activity: The pyridin-2-ylthiomethyl group in the target compound distinguishes it from analogs like D2-3b (benzylaminomethyl) and S1-TP (chloromethyl). The pyridine ring may improve solubility or π-π stacking interactions in biological targets compared to alkyl or benzyl groups . Chlorinated aromatic substituents are common in drug design for enhancing membrane permeability .

Electrochemical Properties: Triazolopyrimidinones like S1-TP exhibit distinct redox behaviors depending on substituents. The target compound’s thioether linkages may stabilize oxidation states, a property critical for prodrug activation or avoiding reactive metabolites .

Synthesis Efficiency: D2-3b (28% yield) and S1-TP (synthesized via enaminone reactions) highlight variability in synthetic accessibility. The target compound’s synthesis route is unspecified, but analogous methods (e.g., nucleophilic substitution with benzyl chlorides) are plausible .

Functional Group Comparisons

  • Thioether vs.
  • Heterocyclic vs. Alkyl Substituents : Pyridine (target) and quinazoline () substituents introduce nitrogen atoms that may enhance binding to metal ions or polar protein pockets, unlike purely hydrophobic groups like tert-butyl in MK59 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorobenzyl)thio]-5-[(pyridin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorobenzyl)thio]-5-[(pyridin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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